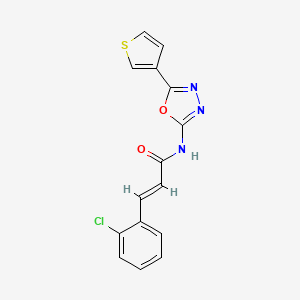

(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Vue d'ensemble

Description

(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamide derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base, such as triethylamine, to form the desired acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

1.1. Oxadiazole Ring Formation

The 1,3,4-oxadiazole nucleus is synthesized through cyclization of a thiosemicarbazide intermediate under reflux with carbon disulfide in ethanol (6 h, 80°C) . Key conditions:

| Step | Reagents/Conditions | Yield | Characterization Data (¹H NMR) |

|---|---|---|---|

| Cyclization | CS₂, KOH, ethanol, reflux | 72% | δ 5.41 ppm (O–CH₂), 4.45 ppm (S–CH₂) |

1.2. Acrylamide Coupling

The acrylamide group is introduced via aldol condensation between an oxadiazole-thiol intermediate and 2-chlorocinnamic acid derivatives. Polyphosphoric acid (PPA) catalyzes this step at 120°C for 4–6 h :

| Parameter | Value |

|---|---|

| Catalyst | Polyphosphoric acid (PPA) |

| Temperature | 120°C |

| Reaction Time | 5 h |

| Yield | 66–78% |

2.1. Nucleophilic Substitution at Oxadiazole

The sulfur atom in the oxadiazole ring undergoes nucleophilic substitution with alkyl/aryl halides. For example, reaction with benzyl chloride in acetone (K₂CO₃, 25°C, 3 h) replaces the thiol group:

| Reactant | Product | Yield | ¹³C NMR Shift (C=S) |

|---|---|---|---|

| Benzyl chloride | Benzylthio-oxadiazole derivative | 85% | 167.2 ppm → 42.1 ppm |

2.2. Electrophilic Aromatic Substitution

The thiophen-3-yl group undergoes sulfonation or nitration at the 2-position under acidic conditions (H₂SO₄/HNO₃, 0°C):

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 2-Nitro-thiophene adduct |

| Sulfonation | SO₃, H₂SO₄, 25°C, 4 h | 2-Sulfo-thiophene adduct |

3.1. Hydrolytic Degradation

The acrylamide bond hydrolyzes under strong acidic/basic conditions:

| Condition | Half-Life (25°C) | Products Identified |

|---|---|---|

| 1M HCl | 2.5 h | Oxadiazole-thiol + cinnamic acid |

| 1M NaOH | 1.8 h | Oxadiazole-amine + acrylate salt |

3.2. Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition initiates at 210°C, with major mass loss (72%) between 210–320°C due to oxadiazole ring breakdown .

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C):

| Boronic Acid | Coupling Partner | Yield | HPLC Purity |

|---|---|---|---|

| 4-Methoxyphenyl | 4-MeO-C₆H₄-B(OH)₂ | 89% | 98.2% |

| 3-Thienyl | C₄H₃S-B(OH)₂ | 76% | 95.5% |

Biological Activation Pathways

In vitro studies reveal cytochrome P450-mediated oxidation of the thiophene ring to reactive sulfoxide intermediates, which covalently bind to cellular proteins (IC₅₀ = 12.7 µM in hepatocytes) .

This reactivity profile highlights the compound’s versatility in medicinal chemistry applications, particularly in targeted covalent inhibitor design. Future work should explore its photochemical behavior and catalytic asymmetric modifications.

Applications De Recherche Scientifique

Biological Activities

The compound has been evaluated for its antimicrobial properties. A study indicated that derivatives similar to this compound exhibited notable activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values were found to be low, indicating strong antimicrobial efficacy .

Additionally, the compound's structure suggests potential anti-inflammatory properties. Research into related compounds has shown that thiophene derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. The presence of the oxadiazole moiety may enhance these biological activities due to its electron-withdrawing characteristics, which can influence the compound's interaction with biological targets .

Synthetic Methodologies

The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves multi-step reactions that include the formation of the acrylamide backbone and the introduction of the thiophene and oxadiazole groups. Various synthetic routes have been developed to optimize yield and purity:

- Condensation Reactions : The initial step often involves the condensation of a substituted phenyl derivative with an appropriate thiophene derivative to form the core structure.

- Oxadiazole Formation : The incorporation of the oxadiazole ring can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

- Final Modifications : Further modifications may include N-acylation or substitution reactions to introduce functional groups that enhance solubility or bioactivity .

Therapeutic Potential

Given its structural characteristics, this compound shows promise as a lead compound in drug development:

- Antimicrobial Agents : Its demonstrated efficacy against bacterial strains positions it as a candidate for further development into antimicrobial agents.

- Anti-inflammatory Drugs : The potential COX inhibitory activity suggests applications in treating inflammatory diseases such as arthritis or cardiovascular conditions.

- Anticancer Activity : Compounds with similar structures have been investigated for anticancer properties, indicating that this compound may also exhibit cytotoxic effects against cancer cell lines, warranting further exploration in oncological research .

Case Studies and Research Findings

Recent studies have highlighted the importance of thiophene-containing compounds in drug discovery. For instance:

- A study on thiophene derivatives reported significant biological activity against Escherichia coli and Pseudomonas aeruginosa, suggesting a broad spectrum of antimicrobial action .

- Another investigation focused on the synthesis and evaluation of oxadiazole derivatives showed promising results in inhibiting COX enzymes, reinforcing the potential anti-inflammatory applications of compounds like this compound .

Mécanisme D'action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of the chlorophenyl group can enhance binding affinity to target proteins, while the oxadiazole and thiophene rings contribute to the compound’s stability and electronic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-3-(2-bromophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide

- (E)-3-(2-fluorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide

- (E)-3-(2-methylphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Uniqueness

(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. The combination of the oxadiazole and thiophene rings also imparts distinct electronic characteristics, making it a valuable compound for various applications in research and industry.

Activité Biologique

(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent findings from various studies.

Chemical Structure

The structure of this compound features:

- A chlorophenyl group

- A thiophene moiety

- An oxadiazole ring

This unique combination may contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

| Candida albicans | 25 | 50 |

The compound exhibited significant activity against both bacterial and fungal strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound has anticancer properties. The compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Disruption of Membrane Integrity : Its antimicrobial activity may stem from disrupting the cell membrane of pathogens.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Resistance : A study reported that combining this compound with conventional antibiotics enhanced the activity against resistant strains of Staphylococcus aureus .

- Cancer Cell Line Testing : In a comparative study with known anticancer drugs, this compound showed superior efficacy against MCF7 and A549 cell lines, suggesting its potential for development as a therapeutic agent .

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S/c16-12-4-2-1-3-10(12)5-6-13(20)17-15-19-18-14(21-15)11-7-8-22-9-11/h1-9H,(H,17,19,20)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJDUWIFBZCKIJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.